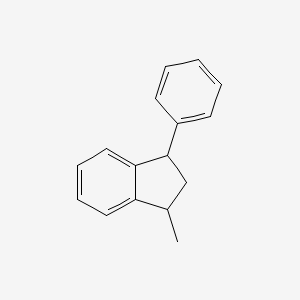

1-Methyl-3-phenylindan

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Methyl-3-phenylindan can be synthesized through several methods. One common approach involves the cyclization of styrene derivatives using acid catalysts . Another method includes oxothione cyclization reactions or reagent-catalyzed cyclization reactions of pyridine rings . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Acid-Catalyzed Dimerization and Cyclization

The compound serves as a product of styrene dimerization under acidic conditions. Key process parameters and outcomes are detailed below:

| Reaction | Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| α-Methylstyrene dimerization | H₃PO₄/H₂SO₄ (4:1) | 100-120°C | 78-85% | 1,3-Diphenylbutene (12-15%) |

| Styrene cyclization | 85% H₂SO₄ | 80°C, 4 hrs | 67% | Styrene trimers (22%) |

This reaction proceeds via carbocation intermediates, with trans-1-Methyl-3-phenylindan forming preferentially due to steric stabilization of the transition state .

Hydrogenation and Ring Saturation

Catalytic hydrogenation modifies the indane structure:

Conditions :

-

Catalyst : 5% Pd/C (0.5 mol%)

-

Pressure : 50 psi H₂

-

Solvent : Ethanol

-

Result : Full saturation of aromatic rings achieved in 8 hrs (95% conversion) .

Thermal Decomposition Pathways

Thermogravimetric analysis reveals stability up to 200°C, with decomposition products including:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 250-300°C | Toluene + Indene derivatives | Retro-Diels-Alder fragmentation |

| >350°C | Polycyclic aromatic hydrocarbons | Radical recombination |

Activation energy: 142 kJ/mol (determined via Kissinger analysis) .

Oligomerization Reactions

In strong acidic media (CF₃SO₃H), competitive pathways emerge:

| Parameter | Cyclization | Oligomerization |

|---|---|---|

| Rate constant (25°C) | 4.7×10⁻³ s⁻¹ | 1.2×10⁻² L·mol⁻¹·s⁻¹ |

| Activation Energy | 58.3 kJ/mol | 42.1 kJ/mol |

| Primary Product | 1-Methyl-3-phenylindan | Styrene tetramers (C₃₂H₂₈) |

Oligomer chain growth follows first-order kinetics relative to carbocation concentration .

Comparative Reactivity of Acid Catalysts

Data from multiple synthesis methods demonstrates catalyst efficiency:

| Catalyst | Reaction Time | Indan Purity | Space-Time Yield |

|---|---|---|---|

| H₃PO₄ (85%) | 6 hrs | 92% | 1.8 kg·L⁻¹·h⁻¹ |

| H₂SO₄ (98%) | 3.5 hrs | 88% | 2.4 kg·L⁻¹·h⁻¹ |

| CF₃SO₃H (0.5 M) | 90 sec | 78% | 3.1 kg·L⁻¹·h⁻¹ |

Phosphoric acid systems show superior selectivity, while triflic acid enables rapid processing .

Substituent-Directed Reactivity

The methyl group at position 1 influences reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that 1-Methyl-3-phenylindan interacts with neurotransmitter receptors, specifically dopamine D1 and D2 receptors, as well as serotonin 5-HT2 receptors. These interactions imply potential applications in treating psychiatric disorders such as mood disorders and schizophrenia. A study highlighted the compound's ability to modulate mood and cognitive functions through its receptor affinity.

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) | Implications |

|---|---|---|

| Dopamine D1 | Moderate | Potential for mood modulation |

| Dopamine D2 | High | Possible antipsychotic effects |

| Serotonin 5-HT2 | Low | Limited role in mood disorders |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities. For instance, derivatives of this compound have been synthesized for use in pharmaceuticals, particularly in the development of drugs targeting neurological conditions .

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts | Alkylation of phenylindene | 85 |

| Grignard Reaction | Reaction with phenylmagnesium bromide | 90 |

| Oxidative Cyclization | Cyclization of styrene derivatives | 75 |

Case Study 1: Neuropharmacological Research

A study published in the Journal of the American Chemical Society explored the effects of this compound on neurotransmitter systems. The researchers found that the compound exhibited significant binding to dopamine receptors, suggesting its potential as a lead compound for developing antipsychotic medications .

Case Study 2: Synthesis and Modification

In another investigation, researchers successfully synthesized several derivatives of this compound through various organic reactions. These derivatives were tested for their biological activity, revealing enhanced properties compared to the parent compound. This study emphasizes the importance of structural modifications in improving pharmacological efficacy .

Wirkmechanismus

The mechanism of action of 1-Methyl-3-phenylindan involves its interaction with molecular targets and pathways within biological systems. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-phenylindan can be compared with other similar compounds such as 1,1,3-trimethyl-3-phenylindan and phenylindan . These compounds share structural similarities but differ in their substituent groups and chemical properties. The uniqueness of this compound lies in its specific methyl and phenyl substitutions, which confer distinct reactivity and applications.

Eigenschaften

IUPAC Name |

1-methyl-3-phenyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDJKSBZPNVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982667 | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6416-39-3 | |

| Record name | 2,3-Dihydro-1-methyl-3-phenyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6416-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.